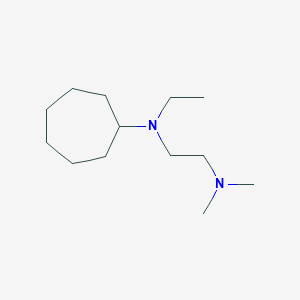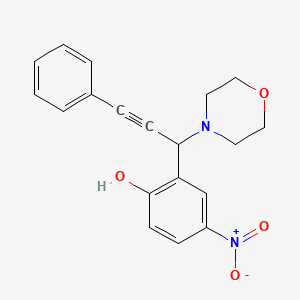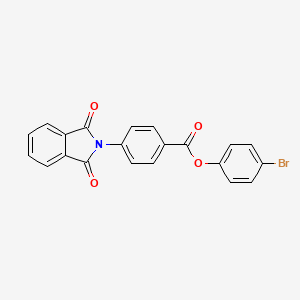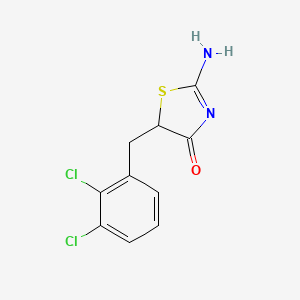![molecular formula C27H40O2 B5128296 (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate](/img/structure/B5128296.png)
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenyl-1-bicyclo[222]octanyl) 4-hexylcyclohexane-1-carboxylate is a complex organic compound characterized by a bicyclic structure with a phenyl group and a hexylcyclohexane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate typically involves a multi-step process. One common method includes the use of a formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold . This reaction is catalyzed by chiral tertiary amines under mild conditions, providing high enantioselectivity and operational simplicity.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of precursor molecules, followed by esterification reactions to introduce the hexylcyclohexane carboxylate group. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both a phenyl group and a hexylcyclohexane carboxylate moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(4-phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-6-9-22-12-14-23(15-13-22)25(28)29-27-19-16-26(17-20-27,18-21-27)24-10-7-5-8-11-24/h5,7-8,10-11,22-23H,2-4,6,9,12-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIRLFNGKHEZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)OC23CCC(CC2)(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5128226.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![Dimethyl 5-[[5-(2-methoxy-4-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B5128260.png)




![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![(5Z)-1-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5128277.png)
![4-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B5128303.png)
![2-[3-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B5128306.png)
![1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)
